molecular formula C21H16FNO3S B4420865 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4420865
M. Wt: 381.4 g/mol
InChI Key: QPFCCYNZWRLXIR-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a hydroxy group, and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one is unique due to its combination of a fluorophenyl group, a hydroxy group, and a thiophene ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3S/c22-15-9-7-14(8-10-15)13-23-17-5-2-1-4-16(17)21(26,20(23)25)12-18(24)19-6-3-11-27-19/h1-11,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFCCYNZWRLXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)F)(CC(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

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